molecular formula C16H24N4O5S B13766843 Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate CAS No. 79513-52-3

Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate

Cat. No.: B13766843
CAS No.: 79513-52-3
M. Wt: 384.5 g/mol
InChI Key: ADIKEWPSEUFWJU-UHFFFAOYSA-N
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Description

Properties

CAS No.

79513-52-3

Molecular Formula

C16H24N4O5S

Molecular Weight

384.5 g/mol

IUPAC Name

methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4)

InChI Key

ADIKEWPSEUFWJU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of pyrimido[1,2-a]benzimidazole derivatives typically involves condensation reactions between 2-aminobenzimidazole and appropriately functionalized pyrimidine precursors or β-bromo-α,β-unsaturated aldehydes. The preparation of the specific compound incorporates additional steps to introduce the propionamide side chain, tetrahydro ring saturation, methoxy substitution, and alpha-methyl group, followed by salt formation with methanesulfonic acid.

Stepwise Synthesis Overview

Step 1: Preparation of Key Intermediates
  • Starting from 2-aminobenzimidazole , condensation with β-bromo-α,β-unsaturated aldehydes or cyclohexanone derivatives under catalysis yields pyrimido[1,2-a]benzimidazole cores.
  • For example, cyclohexanone derivatives can be synthesized via acid-catalyzed condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with cyclohexane-1,3-dione at 150°C for 6 hours using sulfuric acid as catalyst.
Step 2: Formation of the Pyrimido[1,2-a]benzimidazole Ring
  • The cyclohexanone derivatives undergo aldol-crotonic condensation with aromatic aldehydes producing α,β-unsaturated acridones.
  • These intermediates react with 2-aminobenzimidazole under basic conditions (e.g., potassium hydroxide catalysis) to form the fused pyrimido[1,2-a]benzimidazole structure.
Step 4: Salt Formation
  • The free base compound is converted into its methanesulfonate salt by reaction with methanesulfonic acid, enhancing solubility and stability for pharmaceutical use.

Optimized Reaction Conditions

Reaction Step Reagents/Catalysts Solvent Temperature Time Notes
Cyclohexanone derivative synthesis (2-amino-5-chlorophenyl)(phenyl)methanone, cyclohexane-1,3-dione, H₂SO₄ None (neat) 150°C 6 hours Acid catalysis, high temperature
Aldol-crotonic condensation Aromatic aldehydes, KOH Ethanol/DMF Room temp to reflux Several hrs Base catalysis
Ring closure with 2-aminobenzimidazole 2-aminobenzimidazole, KOH DMF Microwave irradiation preferred Minutes to hours Microwave enhances yield and rate
Methoxy and alpha-methyl substitution Methylating agents (e.g., methyl iodide) DMF or similar Ambient to reflux Hours Selective alkylation
Salt formation Methanesulfonic acid Ethyl acetate or similar Ambient Minutes to hours Forms stable methanesulfonate salt

Purification Techniques

  • Crude products are purified by column chromatography using silica gel or kieselgur as stationary phase.
  • Thin-layer chromatography (TLC) is employed to monitor reaction progress and purity.
  • Final compounds are isolated as methanesulfonate salts, which crystallize readily and can be further purified by recrystallization from suitable solvents such as ethyl acetate or ethanol.

Summary Table of Preparation Methods

Aspect Description
Core synthesis Condensation of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes or cyclohexanone derivatives
Catalysts Sulfuric acid (acidic), potassium hydroxide (basic)
Solvents DMF (preferred), ethanol, ethyl acetate
Reaction enhancement Microwave irradiation
Functional group introduction Alkylation (methyl iodide or equivalents), use of substituted aldehydes
Salt formation Reaction with methanesulfonic acid to form methanesulfonate salt
Purification Column chromatography, recrystallization
Advantages High yield, efficient, scalable, stable final product

Chemical Reactions Analysis

Methanesulfonate Salt Formation

The methanesulfonate salt is formed via:

  • Acid-Base Reaction : Treatment of the free base with methanesulfonic acid in anhydrous ethanol, yielding the crystalline salt .

Reaction Step Conditions Yield Reference
CyclocondensationK₂CO₃, DMF, 80°C, 12h72%
Methanesulfonate FormationCH₃SO₃H, EtOH, RT, 2h85%

Amide Hydrolysis

The α-methyl propionamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux yields 3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)propanoic acid (unstable intermediate).

  • Basic Hydrolysis : NaOH (2M) generates the carboxylate salt, which can be reprotonated .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole core reacts with electrophiles:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-positions.

  • Halogenation : Br₂/FeBr₃ adds bromine at the 6-position .

Reaction Reagents Product Reference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-8-methoxy derivative
BrominationBr₂, FeBr₃, CH₂Cl₂6-Bromo-8-methoxy derivative

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • Demethylation : Cleavage of the methoxy group to form a phenolic derivative.

  • Ring Oxidation : Conversion of the tetrahydro ring to a dihydro derivative .

Thermal Degradation

At temperatures >150°C:

  • Decarboxylation : Loss of CO₂ from hydrolyzed propionamide derivatives.

  • Sulfonate Decomposition : Methanesulfonate dissociates, regenerating the free base .

Biological and Pharmacological Reactions

Though specific data for this compound is limited, structurally related pyrimidobenzimidazoles exhibit:

  • Receptor Binding : Competitive antagonism at adenosine receptors via hydrogen bonding with the methoxy and amide groups .

  • Metabolic Oxidation : Hepatic CYP450-mediated demethylation of the methoxy group .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimido(1,2-a)benzimidazole exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have shown efficacy against specific cancer cell lines by targeting key signaling pathways involved in cancer progression .

Antimicrobial Properties

Pyrimido(1,2-a)benzimidazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrimido(1,2-a)benzimidazole derivatives suggest their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory responses .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimido(1,2-a)benzimidazole derivatives and their evaluation against breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation documented in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of selected pyrimido(1,2-a)benzimidazole derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their potential as new therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against bacteria and fungi; potential for new antimicrobial agents
Neuroprotective EffectsModulates oxidative stress; potential treatment for neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[1,2-a]benzimidazole Derivatives

Antimicrobial Activity :
  • Derivatives synthesized via multicomponent reactions (e.g., from acetoacetamide and 2-aminobenzimidazole) showed broad-spectrum activity against Salmonella typhimurium, Pseudomonas aeruginosa, and Candida albicans .
Anticancer Activity :
  • 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles (e.g., compounds 23 and 24) demonstrated antiproliferative activity but lacked selectivity between cancer and normal cells .
Anti-inflammatory Activity :
  • Pyrimido[1,2-a]benzimidazoles with electron-donating groups (e.g., methoxy) showed 62–72% reduction in paw edema, comparable to diclofenac .
  • Target Compound : The 8-methoxy group aligns with SAR trends, but anti-inflammatory effects remain untested .

Imidazo[1,2-a]benzimidazoles

Intraocular Pressure (IOP) Reduction :
  • Imidazo[1,2-a]benzimidazoles (e.g., RU 185, RU 238) reduced IOP in normotensive rats by up to 30% at 0.4% concentration, with effects peaking at 3 hours .

Azolo[1,5-a]pyrimidines

Antiviral and Neurotropic Activity :
  • Azolo[1,5-a]pyrimidines exhibit antiviral activity and anticonvulsant effects superior to ethosuximide but inferior to diazepam .
  • Target Compound: No reported neurotropic or antiviral activity; structural divergence (lack of azole ring) may limit overlap .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Bioavailability

  • Fluorinated Analogs : Pyrimido[1,2-a]benzimidazoles with polyfluoroalkyl groups (e.g., 63a,b ) showed enhanced lipophilicity and altered bioactivity .

Toxicity Profiles

  • LD₅₀ : Pyrimido[1,2-a]benzimidazole derivatives generally exhibit moderate toxicity (LD₅₀ = 450–930 mg/kg) .
  • Target Compound: No toxicity data reported; methanesulfonate salts often have better safety profiles due to controlled release .

Data Tables

Table 2: Physicochemical Properties

Compound Solubility LogP Key Substituents
Target Compound High (methanesulfonate) ~2.1 8-methoxy, α-methyl
Fluorinated analogs Moderate ~3.5 Polyfluoroalkyl

Biological Activity

Pyrimido(1,2-a)benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate , exploring its synthesis, biological activity, and potential therapeutic applications.

Overview of Biological Activities

Pyrimido(1,2-a)benzimidazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The compound has been specifically studied for its anticancer effects against various human cancer cell lines.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrimido(1,2-a)benzimidazole derivatives as potential anticancer agents. For instance:

  • In Vitro Studies : A series of derivatives were evaluated for their cytotoxic effects against human acute myeloid leukemia (AML) cell lines. Compound 5h demonstrated significant anti-tumor activity with a GI50 (concentration required to inhibit cell growth by 50%) ranging from 0.35 to 9.43 μM across various cancer cell lines including HL60 and MOLM-13 .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases associated with leukemia. Notably, compounds displayed significant inhibition of BMX kinase while showing non-significant activity against FLT3-ITD and other kinases . This suggests a targeted approach in disrupting cancer cell signaling pathways.

Additional Biological Activities

Beyond anticancer properties, pyrimido(1,2-a)benzimidazoles have shown potential in other therapeutic areas:

  • Antimicrobial Activity : These compounds have been reported to possess antimicrobial properties effective against various pathogens .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeSpecific FindingsReference
AnticancerGI50 values from 0.35 to 9.43 μM against AML cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Notable Research Findings

  • A study on a related pyrimido[1,2-a]benzimidazole analogue showed enhanced efficacy when combined with HDAC inhibitors in neuroblastoma cells. The compound exhibited low cytotoxicity to normal cells while effectively targeting MYCN oncogene pathways .
  • Another investigation into the synthesis and biological evaluation of pyrimido[1,2-a]benzimidazole derivatives revealed promising results for their use in treating neurodegenerative diseases due to their ability to interact with deubiquitinase enzymes .

Q & A

Q. What are the common synthetic routes for pyrimido[1,2-a]benzimidazole derivatives, and how can low yields be addressed?

The core pyrimido[1,2-a]benzimidazole scaffold is typically synthesized via reactions between 2-aminobenzimidazoles and bifunctional reagents like 1,1,3,3-tetraethoxypropane, yielding ~57–58% under conventional conditions . To improve yields, microwave-assisted synthesis using guanidine hydrochloride (GuHCl) as a green catalyst has been reported, offering solvent-free, high-yield (up to 89%) routes with broad functional group tolerance . Optimization may involve adjusting microwave irradiation parameters (e.g., power, duration) or exploring alternative catalysts like acidic ionic liquids.

Q. Which spectroscopic methods are critical for characterizing pyrimido[1,2-a]benzimidazole derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., methoxy (-OCH₃) and tetrahydro groups show distinct shifts at δ 3.2–3.8 ppm and δ 1.5–2.5 ppm, respectively .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight accuracy (e.g., calculated vs. observed m/z deviations < 0.005%) .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and cyano (-CN, ~2200 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antibacterial, antioxidant) evaluated for these compounds?

  • Antibacterial Activity : Broth microdilution assays aligned with EUCAST standards determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Capacity : DPPH radical scavenging assays quantify free radical inhibition (IC₅₀ values), with positive controls like ascorbic acid .

Advanced Research Questions

Q. What green chemistry strategies are effective for scalable synthesis of pyrimido[1,2-a]benzimidazoles?

A microwave-mediated protocol using GuHCl enables solvent- and metal-free synthesis, reducing waste and energy consumption. Key parameters include short reaction times (20–30 min) and catalyst recyclability (up to 3 cycles without yield loss) . This method is compatible with electron-withdrawing/donating substituents, enabling library diversification .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

SAR studies reveal:

  • Methoxy Substitution : The 8-methoxy group in the tetrahydro ring enhances intraocular pressure-lowering effects in glaucoma models .
  • Alpha-Methyl Propionamide : Improves metabolic stability by sterically hindering enzymatic degradation .
  • Methanesulfonate Counterion : Increases solubility and bioavailability compared to free bases .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies (e.g., unexpected lack of antibacterial activity in substituted derivatives) may arise from:

  • Substituent Positioning : Electron-withdrawing groups at specific positions (e.g., para-chlorophenyl) may disrupt target binding .
  • Assay Variability : Standardize protocols (e.g., inoculum size in MIC assays) and validate results with orthogonal assays (e.g., time-kill kinetics) .

Q. What advanced pharmacological models are used to evaluate therapeutic potential?

  • Ocular Hypertension Models : Dexamethasone-induced rats assess intraocular pressure reduction, with compounds showing 20–30% lowering effects at 1–10 mg/kg doses .
  • Molecular Docking : Predicts binding to targets like glutathione peroxidase (GSH-Px) or cyclooxygenase-2 (COX-2), guiding rational design .

Q. How can computational methods enhance understanding of reactivity and bioactivity?

  • Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • X-ray Crystallography : Resolves 3D structures, revealing dihedral angles and non-covalent interactions critical for target engagement .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with computational simulations (e.g., DFT for 13C shifts) .
  • Biological Replicates : Use ≥3 independent experiments with positive/negative controls to ensure reproducibility .

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